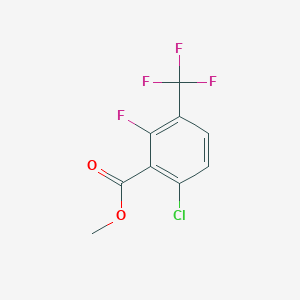

Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate

CAS No.:

Cat. No.: VC13660158

Molecular Formula: C9H5ClF4O2

Molecular Weight: 256.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5ClF4O2 |

|---|---|

| Molecular Weight | 256.58 g/mol |

| IUPAC Name | methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate |

| Standard InChI | InChI=1S/C9H5ClF4O2/c1-16-8(15)6-5(10)3-2-4(7(6)11)9(12,13)14/h2-3H,1H3 |

| Standard InChI Key | MMOOQXIJQZWRJJ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=CC(=C1F)C(F)(F)F)Cl |

| Canonical SMILES | COC(=O)C1=C(C=CC(=C1F)C(F)(F)F)Cl |

Introduction

Chemical Structure and Properties

Molecular Characteristics

Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate features a benzene ring with three distinct substituents: a chlorine atom at position 6, a fluorine atom at position 2, and a trifluoromethyl group (–CF) at position 3. The ester functional group (–COOCH) occupies the carboxyl position, completing the molecule’s architecture.

Key Structural Data:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 256.58 g/mol |

| IUPAC Name | Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate |

| SMILES | COC(=O)C1=C(C=CC(=C1F)C(F)(F)F)Cl |

| InChIKey | MMOOQXIJQZWRJJ-UHFFFAOYSA-N |

The trifluoromethyl group’s strong electron-withdrawing effect and the halogen atoms’ electronegativity significantly influence the compound’s reactivity and solubility.

Synthesis and Manufacturing

Laboratory Synthesis

The compound is synthesized via acid-catalyzed esterification of 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid with methanol. A typical procedure involves:

-

Reaction Setup: Combine the benzoic acid (1.0 equiv) with excess methanol (5–10 equiv) and concentrated sulfuric acid (0.1 equiv).

-

Reflux: Heat the mixture under reflux at 65–70°C for 6–8 hours.

-

Workup: Neutralize the acid with aqueous sodium bicarbonate, extract the ester into an organic solvent (e.g., dichloromethane), and purify via distillation or chromatography.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Temperature | 65–70°C |

| Catalyst | HSO |

| Yield | 70–85% |

Industrial Production

Industrial-scale synthesis optimizes cost and efficiency:

-

Continuous Flow Reactors: Enhance heat transfer and reduce reaction time.

-

Catalyst Recycling: Sulfuric acid is recovered and reused to minimize waste.

-

Purity Control: Distillation under reduced pressure achieves >98% purity.

Physicochemical Properties

Physical State and Solubility

The compound is a colorless to pale-yellow liquid at room temperature. Its solubility profile is dominated by the polar ester group and hydrophobic fluorinated substituents:

| Solvent | Solubility (g/100 mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 15–20 |

| Dichloromethane | >50 |

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C, releasing CO and HF.

-

Hydrolytic Sensitivity: Susceptible to hydrolysis under acidic or basic conditions, reverting to the parent benzoic acid.

-

Electrophilic Reactivity: The electron-deficient aromatic ring undergoes nitration and sulfonation at position 4.

Applications

Pharmaceutical Intermediates

The compound’s fluorinated structure makes it a key precursor in drug discovery:

-

Anticancer Agents: Functionalized to inhibit tyrosine kinases.

-

Antiviral Compounds: Incorporated into protease inhibitors targeting RNA viruses.

Materials Science

-

Liquid Crystals: The –CF group enhances thermal stability in display technologies.

-

Polymer Additives: Improves UV resistance and dielectric properties in fluoropolymers.

| Hazard Category | Risk Mitigation |

|---|---|

| Corrosive | Use chemical-resistant gloves (e.g., nitrile). |

| Toxic Inhalation | Operate in a fume hood. |

| Environmental Hazard | Dispose via approved incineration. |

Emergency Procedures

-

Skin Contact: Rinse with water for 15 minutes; seek medical attention if irritation persists.

-

Spill Management: Absorb with inert material (e.g., vermiculite) and containerize for disposal.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume